molecular formula C13H18ClN3O3 B1428252 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide CAS No. 1346447-20-8

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide

Cat. No.: B1428252
CAS No.: 1346447-20-8
M. Wt: 299.75 g/mol
InChI Key: JDYMMKFLTXMPGW-UHFFFAOYSA-N
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Description

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide is a halogenated heterocyclic compound with the empirical formula C13H18ClN3O3 and a molecular weight of 299.75 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted pyridine ring and a pivalamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-chloro-5-(2,2-dimethylpropanoylamino)-N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)12(19)16-8-6-7-9(15-10(8)14)11(18)17(4)20-5/h6-7H,1-5H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYMMKFLTXMPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)N(C)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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